molecular formula C16H15F3N4O4S B4509412 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide

Cat. No.: B4509412
M. Wt: 416.4 g/mol
InChI Key: QQZWIBUYMJZGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a trifluoromethoxy group, and a benzothiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoromethoxy group, and the construction of the benzothiazole moiety. The following is a general outline of the synthetic route:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Construction of Benzothiazole Moiety: The benzothiazole moiety can be synthesized through the condensation of o-aminothiophenol with carbonyl compounds under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid
  • 4-[2-oxo-2-(3-oxopiperazin-1-yl)ethoxy]benzonitrile
  • Ethyl 4-oxo-4-(3-oxopiperazin-1-yl)butanoate

Uniqueness

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group and benzothiazole moiety enhances its potential for various applications compared to similar compounds.

Properties

IUPAC Name

4-oxo-4-(3-oxopiperazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O4S/c17-16(18,19)27-9-1-2-10-11(7-9)28-15(21-10)22-12(24)3-4-14(26)23-6-5-20-13(25)8-23/h1-2,7H,3-6,8H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZWIBUYMJZGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide
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4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide
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4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide
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4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide
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4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide
Reactant of Route 6
Reactant of Route 6
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide

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